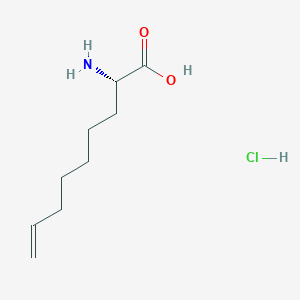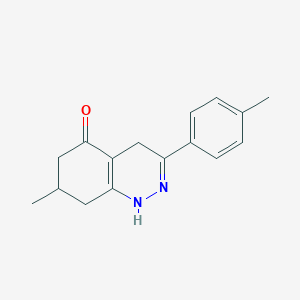
7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one (MMPHPC) is an organic compound with a unique structure, composed of a benzene ring and a five-membered heterocyclic ring. This compound has been studied for its potential applications in various scientific fields, such as organic synthesis, medicinal chemistry, and pharmaceuticals. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. In addition, MMPHPC has been found to have the potential to be used as a novel drug for the treatment of various diseases.
Applications De Recherche Scientifique
7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has been studied for its potential applications in various scientific fields. In organic synthesis, it has been used as a starting material for the synthesis of a variety of other compounds. In medicinal chemistry, it has been studied for its potential use as a novel drug for the treatment of various diseases. In addition, it has been studied for its potential applications in pharmaceuticals, as it has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties.
Mécanisme D'action
The exact mechanism of action of 7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one is not yet fully understood. However, it has been proposed that it may act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been suggested that it may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cellular components. Furthermore, it has been proposed that it may also act as an anti-inflammatory agent, by inhibiting the release of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory, antioxidant, and antifungal properties. In addition, it has been found to have the potential to be used as a novel drug for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In animal studies, it has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of other compounds. In addition, it has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. However, there are also some limitations to its use in lab experiments. For example, it is not yet fully understood how it works and its exact mechanism of action is still unknown. In addition, it has a limited solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one. One potential direction is to further investigate its potential use as a novel drug for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In addition, further research could be conducted to better understand its mechanism of action and to determine its potential side effects. Another potential direction is to explore its potential applications in organic synthesis, as it has been found to have a wide range of biochemical and physiological effects. Finally, further research could be conducted to explore its potential use in pharmaceuticals, as it has been found to have a wide range of biological activities.
Méthodes De Synthèse
7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one can be synthesized by a variety of methods. One of the most commonly used methods is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is a pentahydrocinnolinone. Another method involves the use of a palladium-catalyzed oxidative coupling reaction between two aromatic compounds. This method has been used to synthesize a variety of different compounds, including this compound.
Propriétés
IUPAC Name |
7-methyl-3-(4-methylphenyl)-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-10-3-5-12(6-4-10)14-9-13-15(18-17-14)7-11(2)8-16(13)19/h3-6,11,18H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHZJXUYDYTZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC(=NN2)C3=CC=C(C=C3)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


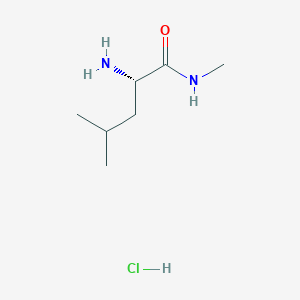


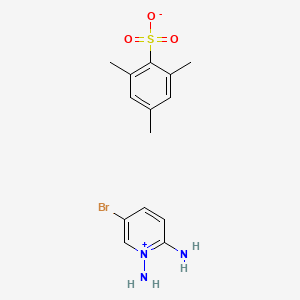
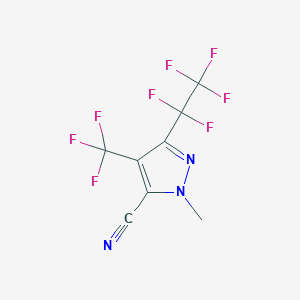




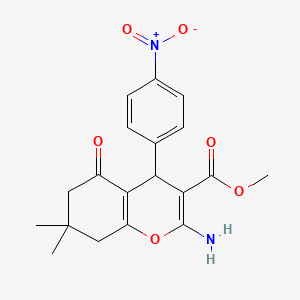
![1-Ethyl-2,3-dimethylimidazolium tosylate, 98% [EDiMlM] [TOS]](/img/structure/B6361101.png)
